molecular formula C22H27N3O3 B11170320 N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

Cat. No.: B11170320
M. Wt: 381.5 g/mol
InChI Key: SBOROYDCFNNBKT-UHFFFAOYSA-N
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Description

N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a carbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Formation of the Carbonyl Group: The resulting intermediate is then reacted with phosgene or a suitable carbonylating agent to introduce the carbonyl group.

    Attachment of the Phenyl Ring: Finally, the phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for electrophilic substitution typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and the corresponding electrophile.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
  • N-{3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
  • N-{3-[4-(2-Nitrophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

Uniqueness

N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C22H27N3O3/c1-16(2)21(26)23-18-8-6-7-17(15-18)22(27)25-13-11-24(12-14-25)19-9-4-5-10-20(19)28-3/h4-10,15-16H,11-14H2,1-3H3,(H,23,26)

InChI Key

SBOROYDCFNNBKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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